molecular formula C9H13FN2O12P2 B12841717 5-Fluorouridine diphosphate CAS No. 803-98-5

5-Fluorouridine diphosphate

Cat. No.: B12841717
CAS No.: 803-98-5
M. Wt: 422.15 g/mol
InChI Key: FOZCNVFQOJRHFF-UAKXSSHOSA-N
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Description

5-Fluorouridine diphosphate is a fluorinated pyrimidine nucleotide analog. It is a derivative of 5-fluorouracil, a well-known antimetabolite used in cancer treatment. This compound is involved in various biochemical pathways, particularly in the synthesis and metabolism of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorouridine diphosphate typically involves the phosphorylation of 5-fluorouridine. This can be achieved through enzymatic or chemical methods. One common approach is the use of orotate phosphoribosyltransferase, which converts 5-fluorouridine monophosphate to this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes for the phosphorylation of 5-fluorouridine .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include 5-fluorouridine triphosphate and 5-fluorouridine monophosphate .

Scientific Research Applications

5-Fluorouridine diphosphate has a wide range of applications in scientific research:

Mechanism of Action

5-Fluorouridine diphosphate exerts its effects primarily through its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with deoxyuridine monophosphate. This results in the misincorporation of fluoronucleotides into DNA and RNA, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A parent compound used in cancer treatment.

    5-Fluorodeoxyuridine monophosphate: Another fluorinated nucleotide analog.

    5-Fluorouridine triphosphate: The triphosphate form of 5-fluorouridine

Uniqueness

5-Fluorouridine diphosphate is unique due to its specific role in nucleotide metabolism and its potential therapeutic applications. Unlike its analogs, it is directly involved in the synthesis of RNA and DNA, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

803-98-5

Molecular Formula

C9H13FN2O12P2

Molecular Weight

422.15 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H13FN2O12P2/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

FOZCNVFQOJRHFF-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)F

Origin of Product

United States

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